1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a pyrrolidine-3-carboxamide derivative featuring a 3-fluorophenyl group at the 1-position of the pyrrolidine ring and a substituted pyrazole-methyl moiety at the amide nitrogen. The pyrazole substituent includes a methyl group at the 1-position and a pyridin-3-yl group at the 3-position. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability compared to non-halogenated analogs, while the pyridine ring in the pyrazole substituent may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-26-18(10-19(25-26)14-4-3-7-23-11-14)12-24-21(29)15-8-20(28)27(13-15)17-6-2-5-16(22)9-17/h2-7,9-11,15H,8,12-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQICFQPYEJFWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl group and the pyrazolylmethyl group. Common reagents used in these reactions include fluorobenzene derivatives, pyrazole derivatives, and various coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers may use it as a tool to study biological pathways and molecular interactions.
Medicine
In medicine, compounds like this compound are explored for their potential therapeutic applications. This may include drug development for treating various diseases, such as cancer, inflammation, or neurological disorders.
Industry
In industry, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it suitable for use in materials science or catalysis.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between 1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide and related compounds are summarized below.
Table 1: Structural Comparison of Analogs
Key Findings from Structural Analysis
Halogen Effects :
- The 3-fluorophenyl group in the target compound offers a balance between lipophilicity and electronic effects compared to 4-fluorophenyl () and 3-chlorophenyl (). Fluorine’s smaller size and higher electronegativity may improve target selectivity over bulkier halogens .
- The trifluoromethyl group in enhances metabolic stability but may reduce solubility due to its strong hydrophobicity.
Heterocyclic Substituents: The pyridin-3-yl group in the target’s pyrazole moiety provides hydrogen-bonding and π-stacking capabilities, unlike the thiadiazole () or indole () in analogs. This could enhance interactions with kinase ATP-binding pockets .
Amide Substituents :
- Methylpyrazole in the target compound reduces steric hindrance compared to isopropyl-thiadiazole (), favoring better ligand-receptor fitting.
Table 2: Physicochemical Properties
Biological Activity
The compound 1-(3-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a novel chemical entity with potential therapeutic applications. Its structural complexity, featuring a fluorophenyl group and a pyridinyl-pyrazole moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H20FN5O2
- Molecular Weight : 393.4 g/mol
- CAS Number : 2034290-40-7
The biological activity of the compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit activity through the following mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
- Modulation of Receptor Activity : The presence of the pyridine and pyrazole rings may allow for interaction with G-protein coupled receptors (GPCRs), influencing signaling pathways associated with inflammation and cancer progression.
- Antioxidant Properties : Compounds featuring aromatic systems can exhibit free radical scavenging capabilities, contributing to their cytoprotective effects.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Anticancer Activity
A series of experiments have demonstrated that compounds structurally similar to this compound possess significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 120 |
| Compound B | HCT116 (Colon) | 90 |
| Compound C | A549 (Lung) | 58 |
These findings suggest that the compound could potentially inhibit tumor growth by inducing apoptosis or cell cycle arrest in cancer cells.
Antimicrobial Activity
Preliminary studies indicate that similar pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Studies
-
Study on Cytotoxicity :
In a study published in the Egyptian Journal of Chemistry, derivatives synthesized from pyrazole demonstrated varying degrees of cytotoxicity against cancer cell lines. The most potent compounds were noted to have IC50 values in the low nanomolar range, indicating strong anticancer potential . -
Antiviral Activity :
Another research effort evaluated the antiviral properties of related pyrazole compounds against HIV. Compounds exhibited EC50 values ranging from 0.0038 to 0.4759 μmol/L, showcasing significant antiviral activity .
Q & A
Synthesis & Optimization
Basic Q1: What are the key synthetic routes for this compound, and how do reaction conditions influence yield? Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 3-fluorophenyl group (optimized in dichloromethane at 0–5°C, monitored by TLC) .
- Condensation reactions between pyrrolidine-3-carboxamide and pyrazole intermediates, using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) in dry DMF .
- Cyclization under reflux in THF to form the pyrazole ring .
Key parameters: Solvent polarity (DMF vs. THF), temperature control (±2°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced Q2: How can side reactions during trifluoromethylation or pyrazole ring formation be mitigated? Methodological Answer:
- Trifluoromethylation may lead to byproducts via over-alkylation; using stoichiometric control (1.1:1 molar ratio of trifluoromethylating agent) and low-temperature (-10°C) conditions minimizes this .
- Pyrazole ring closure can generate regioisomers. Employing Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures regioselectivity .
- Monitor intermediates via LC-MS to detect side products early .
Structural Characterization
Basic Q3: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:
- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~7.1–7.4 ppm), pyridinyl (δ ~8.5–9.0 ppm), and pyrrolidine carbonyl (δ ~170–175 ppm) .
- HRMS : Validate molecular ion ([M+H]+) with <2 ppm error .
- FT-IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) .
Advanced Q4: How can X-ray crystallography resolve ambiguities in stereochemistry or tautomerism? Methodological Answer:
- Grow single crystals via vapor diffusion (e.g., DMSO/ethanol) .
- Compare experimental bond lengths (e.g., C-F: ~1.34 Å) and torsion angles with DFT-optimized structures to confirm configuration .
- Address pyrazole tautomerism by analyzing H-bonding networks in the crystal lattice .
Structure-Activity Relationships (SAR)
Advanced Q5: How does fluorophenyl substitution at position 3 impact target binding compared to other halogens? Methodological Answer:
- Fluorine’s electronegativity enhances lipophilicity (logP +0.5 vs. Cl) and metabolic stability. Compare IC50 values in enzyme assays (e.g., kinase inhibition) using Cl/Br/CF3 analogs .
- Molecular docking : Map fluorophenyl interactions with hydrophobic pockets (e.g., π-π stacking with tyrosine residues) using AutoDock Vina .
Advanced Q6: What strategies optimize the pyridinyl-pyrazole moiety for enhanced bioavailability? Methodological Answer:
- Bioisosteric replacement : Replace pyridinyl with isoxazole (similar H-bond capacity, reduced basicity) .
- LogD modulation : Introduce polar groups (e.g., -OH) via post-synthetic modification while maintaining potency .
Biological Evaluation
Basic Q7: What in vitro assays are suitable for initial activity screening? Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC50 determination via 4-parameter logistic curves .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116), comparing EC50 to reference drugs .
Advanced Q8: How can contradictory data between enzyme inhibition and cellular activity be resolved? Methodological Answer:
- Permeability assessment : Use Caco-2 monolayers to measure Papp (apparent permeability); low values suggest efflux pump involvement .
- Metabolic stability : Incubate with liver microsomes; correlate half-life (t1/2) with cellular EC50 shifts .
Computational & Mechanistic Studies
Advanced Q9: Which in silico models predict off-target interactions or toxicity? Methodological Answer:
- Pharmacophore screening : Use Schrödinger’s Phase to identify anti-targets (e.g., hERG channel liability) .
- ADMET Prediction : SwissADME for BBB permeability; ProTox-II for hepatotoxicity risk .
Advanced Q10: How does molecular dynamics (MD) elucidate the compound’s binding kinetics? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
